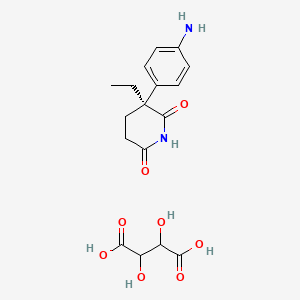
(R,S)-Nornicotine Bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers ®-nornicotine and (S)-nornicotine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Nornicotine Bitartrate typically involves the reduction of nicotine to nornicotine, followed by the formation of the bitartrate salt. The reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The resulting nornicotine is then reacted with tartaric acid to form the bitartrate salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of nicotine, reduction to nornicotine, and subsequent reaction with tartaric acid. The final product is then purified and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nornicotine N-oxide.
Reduction: Further reduction can yield dihydronornicotine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nornicotine N-oxide.
Reduction: Dihydronornicotine.
Substitution: Various substituted nornicotine derivatives.
Scientific Research Applications
(R,S)-Nornicotine Bitartrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studies focus on its effects on the nervous system and its potential as a tool for understanding nicotine addiction.
Medicine: Research explores its potential therapeutic uses, including its role in smoking cessation aids.
Industry: It is used in the development of nicotine replacement therapies and other pharmaceutical products.
Mechanism of Action
The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It binds to these receptors, mimicking the effects of nicotine, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for its potential use in smoking cessation therapies, as it can help reduce nicotine cravings and withdrawal symptoms.
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound from which nornicotine is derived.
Anabasine: Another tobacco alkaloid with similar properties.
Cotinine: A metabolite of nicotine with different pharmacological effects.
Uniqueness
(R,S)-Nornicotine Bitartrate is unique due to its racemic nature, providing a balanced mixture of both enantiomers
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
7702-84-3 |
|---|---|
Molecular Formula |
C17H24N2O12 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
AZPBYZSNKVOUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


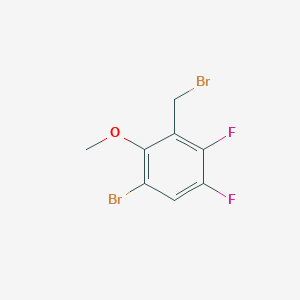
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
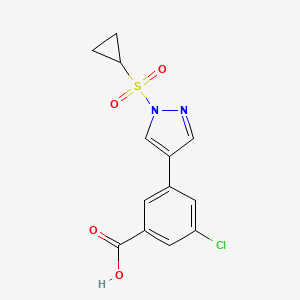
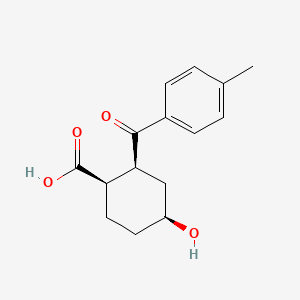

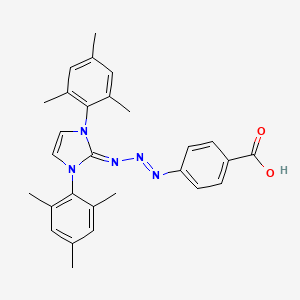
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
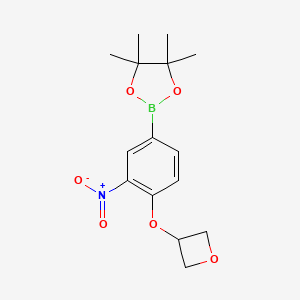
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
